molecular formula C18H18N2O4S2 B5115596 N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-2-phenoxybutanamide

N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-2-phenoxybutanamide

Cat. No.: B5115596
M. Wt: 390.5 g/mol
InChI Key: DPNLICIYZXSDEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-2-phenoxybutanamide, commonly known as NSC-745887, is a small molecule inhibitor that has gained significant attention in scientific research due to its potential therapeutic applications.

Mechanism of Action

NSC-745887 exerts its therapeutic effects through the inhibition of various enzymes, including heat shock protein 90 (Hsp90) and protein kinase CK2. Hsp90 is a molecular chaperone that is involved in the folding and stabilization of various client proteins, including oncogenic proteins. Inhibition of Hsp90 by NSC-745887 leads to the degradation of these client proteins and ultimately results in the inhibition of cancer cell growth. Protein kinase CK2 is a serine/threonine kinase that is involved in various cellular processes, including cell proliferation and apoptosis. Inhibition of CK2 by NSC-745887 leads to the induction of apoptosis and sensitization of cancer cells to chemotherapy.
Biochemical and Physiological Effects
NSC-745887 has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and sensitization of cancer cells to chemotherapy. Additionally, NSC-745887 has been found to inhibit the aggregation of amyloid-beta peptides and prevent the formation of alpha-synuclein aggregates, which are associated with Alzheimer's and Parkinson's diseases, respectively.

Advantages and Limitations for Lab Experiments

NSC-745887 has several advantages for lab experiments, including its small molecular weight, which allows for easy penetration of cell membranes, and its ability to selectively inhibit Hsp90 and CK2, which are involved in various cellular processes. However, NSC-745887 also has some limitations, including its low solubility in aqueous solutions, which can limit its use in certain experimental settings.

Future Directions

There are several future directions for the study of NSC-745887, including the development of more efficient synthesis methods, the identification of additional therapeutic targets, and the evaluation of its potential as a therapeutic agent in various diseases. Additionally, further studies are needed to evaluate the safety and efficacy of NSC-745887 in preclinical and clinical settings. Overall, NSC-745887 holds great promise as a potential therapeutic agent for various diseases, and further research is warranted to fully explore its therapeutic potential.

Synthesis Methods

NSC-745887 can be synthesized using a multi-step process that involves the reaction of 2-aminobenzothiazole with various reagents, including methylsulfonyl chloride, phenoxybutyric acid, and N,N'-dicyclohexylcarbodiimide. The final product is obtained after purification using column chromatography and recrystallization.

Scientific Research Applications

NSC-745887 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. It has been shown to inhibit the growth of cancer cells, induce apoptosis, and sensitize cancer cells to chemotherapy. Additionally, NSC-745887 has been found to inhibit the aggregation of amyloid-beta peptides, which are associated with the development of Alzheimer's disease, and prevent the formation of alpha-synuclein aggregates, which are implicated in Parkinson's disease.

Properties

IUPAC Name

N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-2-phenoxybutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4S2/c1-3-15(24-12-7-5-4-6-8-12)17(21)20-18-19-14-10-9-13(26(2,22)23)11-16(14)25-18/h4-11,15H,3H2,1-2H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPNLICIYZXSDEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=NC2=C(S1)C=C(C=C2)S(=O)(=O)C)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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